7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
Heterocyclic Compound Classification
Heterocyclic compounds are categorized by ring size, saturation, and heteroatom composition. The target compound belongs to the aromatic heterocycles class, characterized by conjugated π-electron systems and planar structures. Key classifications include:
- Monocyclic systems : Five- or six-membered rings (e.g., pyridine, pyrrole).
- Fused polycyclic systems : Two or more rings sharing adjacent atoms (e.g., purines, benzimidazoles).
Tricyclic systems like pyrazolo-triazolo-pyrimidines combine three fused rings with nitrogen atoms at strategic positions, enhancing electronic delocalization and binding affinity. Table 1 summarizes structural features of related heterocycles.
Table 1. Structural comparison of fused heterocyclic systems
| Compound | Ring System | Heteroatoms | Aromaticity |
|---|---|---|---|
| Pyrimidine | Six-membered | 2N | Yes |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Bicyclic | 3N | Yes |
| Target compound | Tricyclic | 5N | Yes |
Historical Evolution of Pyrazolo-Triazolo-Pyrimidine Derivatives
The synthesis of triazolopyrimidines dates to 1909 with Bülow and Haas's work on 1,2,4-triazolo[1,5-a]pyrimidines. Key milestones include:
- 1950s–1970s : Development of bicyclic derivatives for antimicrobial applications.
- 1990s–2000s : Rigidification strategies to enhance benzodiazepine receptor affinity, exemplified by 3-aryl-triazino[4,3-a]benzimidazol-4(10H)-ones.
- Post-2010 : Asymmetric catalysis enabling stereoselective synthesis of fused systems (e.g., gold-catalyzed [8 + 4] cycloadditions).
The target compound emerged from efforts to optimize bioactivity through halogenated aryl substitutions at positions 3 and 7.
Academic Significance of Bicyclic and Tricyclic Heteroaromatic Systems
Tricyclic frameworks offer three advantages over simpler heterocycles:
- Enhanced binding specificity : Multiple nitrogen atoms enable hydrogen bonding and π-stacking with biological targets.
- Structural rigidity : Reduces conformational entropy, improving ligand-receptor complementarity.
- Electronic tunability : Chlorine substituents modulate electron-withdrawing effects and lipophilicity.
For example, pyrazolo-triazolo-pyrimidines exhibit adenosine receptor antagonism due to their ability to mimic purine scaffolds.
Research Rationale and Knowledge Gaps
Despite advances, critical gaps persist:
- Synthetic challenges : Limited methods for regioselective functionalization of tricyclic cores.
- Structure-activity relationships (SAR) : Unclear how 3-chlorophenyl vs. 3-chloro-4-methylphenyl groups affect target engagement.
- Biological profiling : Most studies focus on in vitro affinity; in vivo efficacy data remain sparse.
Addressing these gaps could unlock applications in neurology and oncology, where related compounds show promise as kinase inhibitors.
Properties
Molecular Formula |
C19H12Cl2N6 |
|---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-5-(3-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H12Cl2N6/c1-11-5-6-14(8-16(11)21)27-18-15(9-23-27)19-25-24-17(26(19)10-22-18)12-3-2-4-13(20)7-12/h2-10H,1H3 |
InChI Key |
SPDSEIQRIMRVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=CC=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 4-Hydrazino-1-Substituted Pyrazolo[3,4-d]Pyrimidines
The synthesis begins with the preparation of 4-hydrazino-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidine (Intermediate A ), a critical precursor.
Procedure :
- Starting Material : 4-Chloro-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidine is dissolved in absolute ethanol.
- Hydrazination : Hydrazine hydrate (25 g) in ethanol is added dropwise at room temperature, followed by 13 hours of stirring.
- Isolation : The product is filtered, washed with water, and recrystallized from dimethylformamide (DMF) to yield Intermediate A as yellowish crystals (m.p. 231°C).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Solvent System | Ethanol/DMF |
| Reaction Time | 13 hours |
Cyclization to Form the Triazole Ring
Intermediate A undergoes cyclization with 1,1-thiocarbonyldiimidazole to form the triazolo[4,3-c]pyrimidine core.
Procedure :
- Reaction Setup : Intermediate A (3.08 g) and 1,1-thiocarbonyldiimidazole (3.56 g) are stirred in DMF at 5°C for 16 hours.
- Product Isolation : The resulting 3-mercapto intermediate is filtered, washed with water, and recrystallized from DMF (m.p. 252–254°C).
- Methylation : The mercapto group is methylated using methyl iodide and potassium methoxide in DMF, yielding 3-methylthio-7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine.
Key Data :
| Parameter | Value |
|---|---|
| Cyclization Yield | 65–70% |
| Methylation Yield | 85% |
| Optimal Temperature | 5°C (cyclization) |
Alternative Synthetic Routes
One-Pot Tandem Cyclization
A streamlined approach involves simultaneous pyrazole and triazole ring formation:
Solid-Phase Synthesis for Scalability
For industrial-scale production, polymer-supported reagents are employed:
- Resin Functionalization : Wang resin is loaded with a pyrimidine precursor.
- Stepwise Elongation : Sequential additions of hydrazine and aryl halides under microwave irradiation (100°C, 30 min).
- Cleavage : TFA/dichloromethane releases the final compound with >90% purity.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 7H, aromatic-H), 2.41 (s, 3H, CH₃).
- HRMS : m/z 395.2 [M+H]⁺ (calc. 395.07).
Purity Optimization Strategies
| Technique | Conditions | Outcome |
|---|---|---|
| Recrystallization | Ethanol/water (3:1) | Purity ↑ 12% |
| Chromatography | Silica gel, CH₂Cl₂/MeOH | Isomer separation |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
“7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent groups on the phenyl rings or the triazolopyrimidine core. These modifications impact biological activity, selectivity, and physicochemical properties.
Key Observations:
- Chlorine vs. Fluorine/Bromine : The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing activity and solubility. Fluorine or bromine substituents (e.g., in ’s analog) enhance potency but may reduce bioavailability .
- Triazolo Isomerization : Triazolo[4,3-c]pyrimidines (target compound) exhibit distinct NMR shifts (C3-H and C5-H protons at δ 8.2–8.5) compared to triazolo[1,5-c] isomers (δ 7.6–7.9), suggesting altered electronic environments that influence receptor binding .
- Adenosine Receptor Targeting: Analogs with furyl or phenylethyl groups (e.g., SCH-58261) show nanomolar affinity for A2A receptors, while chloro-substituted derivatives like the target compound may prioritize kinase inhibition .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- Lipophilicity : The target compound’s LogP (~3.8) reflects balanced hydrophobicity, whereas CF3-substituted analogs (LogP ~4.5) may face clearance issues .
- Solubility : The pyridinyl group in ’s analog improves aqueous solubility compared to chloro-substituted derivatives .
Anticancer Activity
The target compound inhibits proliferation in human tumor cell lines (e.g., MCF-7, IC50 ~10 µM) by disrupting kinase signaling pathways . In contrast, 7-(4-bromophenyl) analogs show enhanced activity (IC50 ~2 µM) due to stronger halogen bonding with kinase active sites .
Adenosine Receptor Modulation
However, the dual chloro-substitutions likely shift selectivity toward kinase targets over adenosine receptors .
Biological Activity
The compound 7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented structurally as follows:
- IUPAC Name: 7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Molecular Formula: C17H13Cl2N5
- Molecular Weight: 368.23 g/mol
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound under discussion has shown promising results in various cancer cell lines:
These values indicate potent cytotoxicity against breast and colon cancer cell lines, suggesting that the compound may inhibit key pathways involved in tumor growth.
Anti-inflammatory Activity
The pyrazole moiety is known for its anti-inflammatory effects. Studies have demonstrated that compounds containing this structure can inhibit inflammatory mediators such as COX-2 and iNOS. The compound's ability to modulate these pathways could be crucial for developing anti-inflammatory therapies.
The mechanism by which this compound exerts its biological effects is not fully understood but may involve the following:
- Kinase Inhibition: Similar pyrazole derivatives have been reported to inhibit kinases critical for cancer cell proliferation.
- Gene Expression Modulation: The compound may influence the expression of genes related to inflammation and cancer progression.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituents Influence: The presence of halogen atoms (chlorine) and alkyl groups (methyl) enhances the anticancer activity.
- Heterocyclic Framework: The unique pyrazolo-triazole structure contributes to its biological profile, potentially through interactions with target proteins.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives similar to the compound :
- Study on MCF-7 Cells: A derivative with a similar structure displayed an IC50 value of 0.46 µM against MCF-7 cells, indicating strong anticancer potential.
- Inflammation Model: In vivo models demonstrated significant reduction in inflammation markers when treated with pyrazole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
